2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
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Overview
Description
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including anticancer, antifungal, and antimicrobial properties . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
The primary target of the compound 2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase .
Mode of Action
The compound 2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone inhibits CDK2, thereby disrupting the cell cycle progression . This inhibition results in the arrest of the cell cycle at the S phase, leading to apoptosis or programmed cell death .
Biochemical Pathways
The inhibition of CDK2 by 2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone affects the cell cycle regulation pathway . This disruption leads to the halt of cell proliferation, a key process in the growth and spread of cancer cells .
Result of Action
The action of 2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone results in significant cellular effects. It induces apoptosis in cancer cells, as evidenced by an increase in caspase-3 levels . This leads to a reduction in the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Cellular Effects
In terms of cellular effects, pyrazolo[3,4-d]pyrimidine derivatives have shown significant cytotoxic activities against various cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
Molecular Mechanism
It is known that pyrazolo[3,4-d]pyrimidine derivatives can inhibit CDK2/cyclin A2 . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps. One common method includes the condensation of 4-chloropyrazolo[3,4-d]pyrimidine with phenylhydrazine to form the pyrazolo[3,4-d]pyrimidine core. This intermediate is then reacted with piperidine and ethanone derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Phenylpyrazolo[3,4-d]pyrimidine: Known for its anticancer and antimicrobial activities.
Pyrazolo[1,5-a]pyrimidine: Exhibits antifungal and anti-inflammatory properties.
Uniqueness
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one stands out due to its unique combination of a pyrazolo[3,4-d]pyrimidine core with a piperidin-1-ylethanone moiety. This structure allows for enhanced binding affinity and specificity towards certain biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-16(22-9-5-2-6-10-22)12-25-18-15-11-21-23(17(15)19-13-20-18)14-7-3-1-4-8-14/h1,3-4,7-8,11,13H,2,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRSKQSIVRMMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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